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amine;hydrochloride

CAS No.: 2171226-93-8

Cat. No.: B3017484 Get Quote

Executive Summary
Chiral amino ethers are privileged structural motifs in neuroactive pharmaceuticals (e.g.,

Atomoxetine, Fluoxetine, Duloxetine) and high-performance chiral ligands. Traditionally, these

bonds are formed via Williamson ether synthesis or nucleophilic aromatic substitution (

) on pre-formed chiral amino alcohols. However, these classical methods often suffer from
racemization (via aziridinium intermediates) or require harsh basic conditions incompatible with
sensitive functionalities.

This guide details two modern, catalytic protocols that circumvent these limitations:

Transition Metal Catalysis: Iridium-catalyzed asymmetric allylic etherification.

Organocatalysis: Chiral Phosphoric Acid (CPA)-catalyzed ring-opening of aziridines.[1]

Part 1: Strategic Disconnection & Selection Guide
The synthesis of 1,2- or 1,3-amino ethers requires a careful choice of disconnection based on

the substrate's electronic bias and the desired stereocenter location.

Decision Tree for Method Selection
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Figure 1: Strategic decision tree for selecting the appropriate catalytic manifold based on

substrate topology.

Part 2: Protocol A - Iridium-Catalyzed Asymmetric
Allylic Etherification
This method is superior to Palladium-catalyzed variants for generating chiral branched ethers.

While Pd-catalysis typically yields linear (achiral) products via attack at the least hindered

terminus, Iridium-phosphoramidite complexes direct nucleophilic attack to the substituted

carbon, establishing the stereocenter with high fidelity.

Mechanistic Insight
The reaction proceeds via a distinct inner-sphere mechanism where the active catalyst is an

iridacycle formed via C-H activation of the phosphoramidite ligand. The high enantioselectivity

arises from the specific geometry of the intermediate
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-allyl complex, which is attacked by the alcohol nucleophile at the more substituted position
(retention of configuration relative to the metal, overall net retention or inversion depending on
the starting material).

[Ir(COD)Cl]2 + Ligand Active Iridacycle
(16e- species)

Activation (Base)
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(Electrophile Bound)

Oxidative Addition
(Allylic Carbonate)
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(R-OH)

Regeneration
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Figure 2: Simplified catalytic cycle for Ir-catalyzed allylic substitution favoring branched

regioselectivity.

Experimental Protocol
Target Reaction: Synthesis of chiral

-branched allylic amino ethers. Reference: Adapted from Hartwig et al. and Carreira et al. (See
Refs 1, 2).

Materials:

Pre-catalyst:
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(1-2 mol%)

Ligand: Feringa or Alexakis Phosphoramidite (e.g.,

) (2-4 mol%)

Electrophile: Allylic carbonate (e.g., tert-butyl (1-phenylallyl) carbonate)

Nucleophile: Amino alcohol (N-protected) or simple alcohol

Base:

or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

Solvent: THF or 2-MeTHF (Anhydrous)

Step-by-Step Workflow:

Catalyst Activation (Glovebox/Schlenk Line):

In a flame-dried Schlenk tube, charge

(6.7 mg, 0.01 mmol) and Phosphoramidite Ligand (0.02 mmol).

Add anhydrous THF (1.0 mL) and propylamine (1.0 mL). Stir at 50°C for 30 mins to

generate the active species (color change often observed).

Critical: Remove all volatiles under high vacuum to leave the active solid catalyst.

Reaction Assembly:

Redissolve the catalyst residue in THF (2.0 mL).

Add the Allylic Carbonate (1.0 mmol).

Add the Alcohol Nucleophile (1.2 mmol).

Add

(1.0 mmol) or catalytic TBD (0.1 mmol) depending on the alcohol acidity.
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Execution:

Stir the sealed vessel at room temperature (25°C) for 12–24 hours.

Monitoring: Check conversion via TLC or GC-MS. Look for the consumption of the

carbonate.

Work-up & Purification:

Filter the reaction mixture through a short pad of silica/Celite to remove inorganic salts.

Concentrate in vacuo.

Purify via flash column chromatography (typically Hexanes/EtOAc).

Typical Results:

Substrate (R)
Nucleophile
(R'-OH)

Yield (%) Regio (b:l) ee (%)

Phenyl Benzyl alcohol 88 >95:5 96

Phenyl
N-Boc-

ethanolamine
82 92:8 94

Alkyl Phenol 75 90:10 91

Part 3: Protocol B - Organocatalytic Ring Opening of
Aziridines
For non-allylic systems, particularly 1,2-amino ethers, the asymmetric ring opening (ARO) of

meso-aziridines using Chiral Phosphoric Acids (CPAs) is the gold standard. This method is

metal-free and highly scalable.

Mechanistic Insight
The CPA acts as a bifunctional catalyst. The acidic proton activates the aziridine nitrogen

(Brønsted acid activation), while the phosphoryl oxygen interacts with the incoming alcohol
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nucleophile (Brønsted base activation), orienting it for a stereoselective backside attack.

Experimental Protocol
Target Reaction: Desymmetrization of meso-aziridines with aliphatic alcohols. Reference:

Adapted from Antilla et al. and List et al. (See Refs 3, 4).

Materials:

Substrate: Meso-N-acyl aziridine (e.g., N-benzoyl cyclohexene imine).

Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%).

Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol) - usually 2-5 equivalents.

Solvent: Toluene or

(anhydrous).

Additives: Molecular Sieves (4Å) are crucial to prevent hydrolysis.

Step-by-Step Workflow:

Preparation:

Flame-dry a reaction vial and cool under Argon.

Add the meso-Aziridine (0.5 mmol).

Add the CPA Catalyst (0.025 mmol, 5 mol%).

Add activated 4Å Molecular Sieves (50 mg).

Reaction Initiation:

Add anhydrous Toluene (2.5 mL).

Add the Alcohol (1.5 mmol) dropwise.
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Execution:

Stir at room temperature (or 0°C for higher selectivity) for 24-48 hours.

Note: The reaction rate is concentration-dependent. Higher concentrations (0.5 M) often

favor the intermolecular pathway over background hydrolysis.

Work-up:

Quench with saturated

solution.

Extract with DCM (3x).

Dry organic layers over

.

Purify via chromatography.

Troubleshooting Table:

Observation Probable Cause Corrective Action

Low Conversion Catalyst inhibition by product

Increase catalyst loading to 10

mol%; use more non-polar

solvent.

Low ee% Background reaction
Lower temperature to -20°C;

ensure alcohol is dry.

Hydrolysis Product Moisture in solvent
Flame-dry glassware; double

amount of Molecular Sieves.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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